molecular formula C20H18ClN3O5 B2935134 N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-03-7

N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2935134
CAS RN: 863612-03-7
M. Wt: 415.83
InChI Key: DIXNWSYMEVECAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O5 and its molecular weight is 415.83. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic routes to create diverse derivatives of tetrahydropyrimidines, exploring their chemical properties and potential biological activities. For example, compounds with similar structural motifs have been synthesized through reactions involving key intermediates like ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which reacted with bromomalononitrile to yield various carboxylates and thiazolo[3,2-a]pyrimidines, demonstrating the versatility of this chemical scaffold in generating pharmacologically interesting molecules (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Pharmacological Potential

The tetrahydropyrimidine derivatives have shown promise in various pharmacological applications. Specific compounds within this class have been evaluated for their anti-inflammatory, analgesic, and anticancer properties, suggesting their potential utility in the design of new therapeutic agents. For instance, certain derivatives were screened for their activity as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant inhibitory effects along with analgesic and anti-inflammatory activities, highlighting their potential in developing new treatments for conditions involving inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Furthermore, the synthesis and cytotoxic evaluation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have provided insights into their potential as anticancer agents, with in vitro assessments indicating their efficacy against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the therapeutic promise of tetrahydropyrimidine-based compounds in oncology (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-3-29-14-7-5-13(6-8-14)24-19(26)15(11-22-20(24)27)18(25)23-16-10-12(21)4-9-17(16)28-2/h4-11H,3H2,1-2H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXNWSYMEVECAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.